

Comparative Analysis of MDL-800 Cross-Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MDL-800

Cat. No.: B608947

[Get Quote](#)

For Immediate Release

This guide provides a detailed comparison of the cross-reactivity profile of **MDL-800**, a known allosteric activator of Sirtuin 6 (SIRT6). The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions regarding the use of this compound in experimental settings. All data is presented with supporting experimental context.

I. Overview of MDL-800

MDL-800 is a small molecule identified as a potent and selective allosteric activator of SIRT6, an NAD⁺-dependent deacetylase.^{[1][2]} SIRT6 plays a crucial role in various cellular processes, including DNA repair, metabolism, and inflammation, making it a significant target in therapeutic research. **MDL-800** enhances the deacetylase activity of SIRT6, demonstrating potential in preclinical models of non-small cell lung cancer, metabolic disorders, and neuroinflammation.^{[1][3][4][5]}

II. Cross-Reactivity Profile of MDL-800

The selectivity of a chemical probe is paramount for the accurate interpretation of experimental results. Studies have been conducted to assess the cross-reactivity of **MDL-800** against other members of the sirtuin family and the broader class of histone deacetylases (HDACs).

Summary of Quantitative Cross-Reactivity Data

The following table summarizes the observed activity of **MDL-800** against a panel of sirtuins and HDACs. The data is compiled from in vitro biochemical assays.

| Target | Class | MDL-800 Activity | Concentration Tested | EC50 / IC50 (μM) |
|----------|---------|------------------|----------------------|--------------------|
| SIRT6 | Sirtuin | Potent Activator | Up to 100 μM | ~10.3 - 11.0[1][6] |
| SIRT1 | Sirtuin | No Activity | Up to 100 μM | > 100 |
| SIRT2 | Sirtuin | Weak Activity | Up to 100 μM | > 100 |
| SIRT3 | Sirtuin | No Activity | Up to 100 μM | > 100 |
| SIRT4 | Sirtuin | No Activity | Up to 100 μM | > 100 |
| SIRT5 | Sirtuin | Weak Activity | Up to 100 μM | > 100 |
| SIRT7 | Sirtuin | Weak Activity | Up to 100 μM | > 100 |
| HDAC1-11 | HDAC | No Activity | Up to 50 or 100 μM | Not Applicable |

Table 1: Cross-reactivity of **MDL-800** against a panel of sirtuins and HDACs. Data sourced from biochemical assays.[2][6]

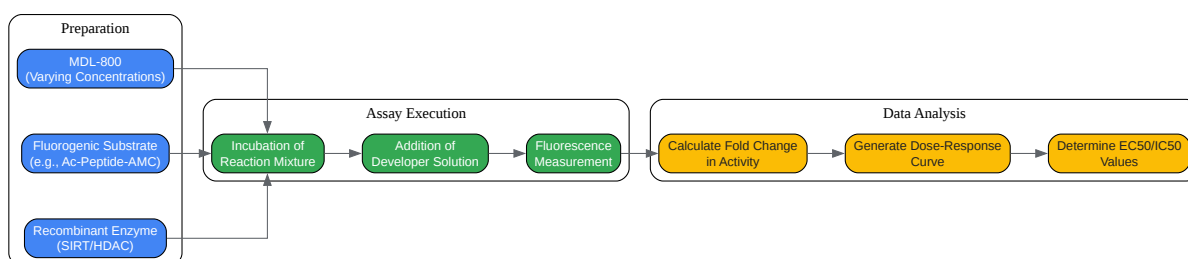
As indicated in Table 1, **MDL-800** demonstrates high selectivity for SIRT6. It did not exhibit significant activity against SIRT1, SIRT3, SIRT4, or HDACs 1-11 at concentrations up to 100 μM.[2][6] While weak activity was noted for SIRT2, SIRT5, and SIRT7, the half-maximal effective or inhibitory concentrations were all determined to be greater than 100 μM, highlighting a significant selectivity window for its primary target, SIRT6.[6]

III. Experimental Methodologies

The cross-reactivity of **MDL-800** was primarily evaluated using in vitro biochemical assays. A common method employed is a fluorescent-based assay utilizing a fluorogenic acetylated peptide substrate.

Biochemical Deacetylase Assay Protocol:

- **Enzyme Preparation:** Recombinant human sirtuin or HDAC enzymes are purified.
- **Substrate:** A specific acetylated peptide substrate linked to a fluorophore (e.g., aminomethyl coumarin, AMC) is used. For SIRT6, a common substrate is the H3K9ac peptide.[7]
- **Reaction Mixture:** The enzyme, substrate, and varying concentrations of **MDL-800** are incubated in a reaction buffer containing NAD⁺ (for sirtuins).
- **Development:** After a set incubation period, a developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
- **Detection:** The fluorescence is measured using a plate reader. An increase in fluorescence corresponds to higher enzyme activity.
- **Data Analysis:** The fold-change in enzyme activity in the presence of **MDL-800** compared to a vehicle control is calculated to determine activation or inhibition. EC₅₀ or IC₅₀ values are then determined from dose-response curves.

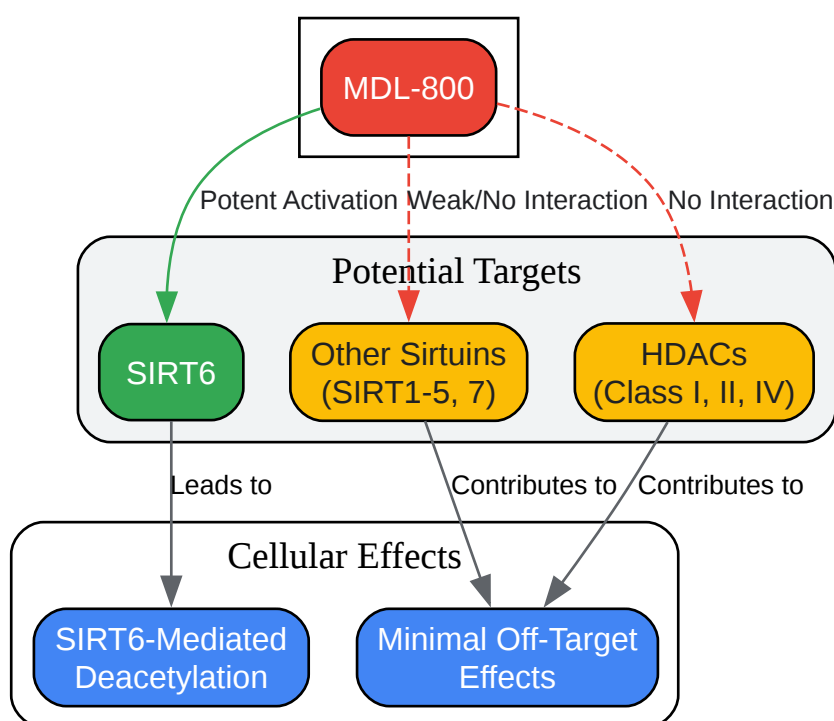


[Click to download full resolution via product page](#)

Figure 1. Experimental workflow for assessing **MDL-800** cross-reactivity.

IV. Signaling Pathway Context

MDL-800's high selectivity for SIRT6 allows for the targeted investigation of SIRT6-mediated signaling pathways. The diagram below illustrates the intended on-target effect of **MDL-800** versus its minimal off-target interactions.



[Click to download full resolution via product page](#)

Figure 2. On-target vs. off-target activity of **MDL-800**.

V. Conclusion

The available data strongly indicates that **MDL-800** is a highly selective activator of SIRT6. Its minimal cross-reactivity with other sirtuins and HDACs makes it a valuable tool for studying the specific roles of SIRT6 in health and disease. Researchers utilizing **MDL-800** can have a high degree of confidence that the observed biological effects are mediated through the intended target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. caymanchem.com [caymanchem.com]
- 3. The SIRT6 Activator MDL-800 Inhibits PPAR α and Fatty acid Oxidation-Related Gene Expression in Hepatocytes - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. MDL800, a SIRT6 activator, mitigates neuroinflammation-induced retinal damage by modulating microglial M1/M2 polarization in experimental glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MDL-800 protects against inflammatory and metabolic dysfunction: role of SIRT6 in the cross-regulation of NF κ B, AMPK, and PPAR signaling in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Comparative Analysis of MDL-800 Cross-Reactivity: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b608947#cross-reactivity-of-mdl-800>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com